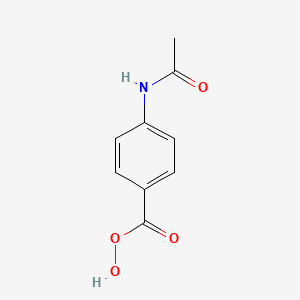

4-Acetamidobenzenecarboperoxoic acid

Description

However, based on standard chemical nomenclature, this compound is likely a peroxo acid derivative of 4-acetamidobenzoic acid, containing a reactive peroxide (-O-O-) group. Without direct evidence, further structural or functional details cannot be authoritatively confirmed.

Properties

CAS No. |

142225-84-1 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.174 |

IUPAC Name |

4-acetamidobenzenecarboperoxoic acid |

InChI |

InChI=1S/C9H9NO4/c1-6(11)10-8-4-2-7(3-5-8)9(12)14-13/h2-5,13H,1H3,(H,10,11) |

InChI Key |

KUIMAGXDVDAQEA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OO |

Synonyms |

Benzenecarboperoxoic acid, 4-(acetylamino)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a speculative comparison based on these analogs and general chemical principles.

Table 1: Comparison of 4-Acetamidobenzenecarboperoxoic Acid with Related Compounds

Key Research Findings (Inferred)

Oxidative Capacity: The peroxoacid group in this compound would confer strong oxidizing properties, distinguishing it from 4-Hydroxybenzoic acid (a simple phenolic acid) and Caffeic acid (an antioxidant). This could make it useful in epoxidation or hydroxylation reactions .

Stability : Unlike 4-Hydroxybenzoic acid, peroxo acids are typically thermally unstable and may require careful storage, similar to other peroxide-containing compounds.

Limitations of Available Evidence

Lack of Direct Data: None of the provided sources address this compound explicitly. The comparison relies on extrapolation from structurally related compounds.

NLP-Centric Evidence : The majority of the evidence focuses on machine learning models (e.g., BERT, Transformer), which are unrelated to chemical compounds .

Recommendations for Further Research

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on This compound .

Investigate its synthesis, stability, and applications in oxidation reactions through experimental protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.